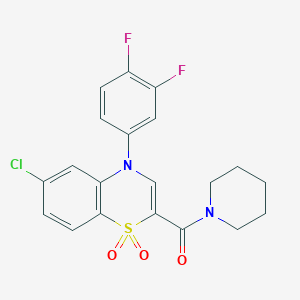
6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C20H17ClF2N2O3S and its molecular weight is 438.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClF2N2O2S
- Molecular Weight : 368.82 g/mol
Biological Activity Overview
Benzothiazine derivatives are known for their broad spectrum of biological activities. The specific compound under discussion exhibits several notable pharmacological properties:
- Anticancer Activity : Studies have indicated that benzothiazines can inhibit various cancer cell lines. The structural features of 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine suggest potential interactions with cancer-related targets.
- Anti-inflammatory Effects : Compounds containing a benzothiazine core have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial activity against certain bacterial strains.
The mechanism of action for benzothiazine derivatives generally involves interaction with specific molecular targets such as:
- Enzymes : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptors : Potential binding to various receptors could modulate signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Related Compounds
To better understand the biological activity of 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine, a comparison with similar compounds is insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Anti-inflammatory |
| Compound C | Structure C | Antimicrobial |
Case Study 1: Anticancer Activity
A study published in PubMed explored the effects of various benzothiazine derivatives on cancer cell lines. The results demonstrated that compounds similar to 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Anti-inflammatory Effects
Research highlighted in Beilstein Journal indicated that benzothiazines could reduce levels of inflammatory markers in animal models. The study showed that treatment with similar compounds led to decreased expression of TNF-alpha and IL-6 in a dose-dependent manner.
Propiedades
IUPAC Name |
[6-chloro-4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N2O3S/c21-13-4-7-18-17(10-13)25(14-5-6-15(22)16(23)11-14)12-19(29(18,27)28)20(26)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMPVDCCVOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














